1-methyl-1H-indol-6-amine
Overview
Description
1-Methyl-1H-indol-6-amine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them valuable in medicinal chemistry and drug development .
Scientific Research Applications
1-Methyl-1H-indol-6-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: It is used in the study of biological pathways involving indole compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-indol-6-amine can be synthesized through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another method includes the cyclization of ortho-substituted anilines followed by methylation .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction is typically carried out under reflux conditions using methanesulfonic acid as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-indol-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding indole-6-quinones.
Reduction: Reduction reactions can yield this compound derivatives with different functional groups.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the 3-position of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products Formed:
Oxidation: Indole-6-quinones.
Reduction: Various reduced indole derivatives.
Substitution: Halogenated and nitrated indole compounds.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indol-6-amine involves its interaction with various molecular targets and pathways. It can bind to specific receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .
Comparison with Similar Compounds
Indole: The parent compound of 1-methyl-1H-indol-6-amine, widely studied for its biological activities.
1-Methylindole: Similar in structure but lacks the amino group at the 6-position.
6-Aminoindole: Similar but without the methyl group at the 1-position.
Uniqueness: this compound is unique due to the presence of both a methyl group at the 1-position and an amino group at the 6-position. This combination of functional groups enhances its reactivity and potential biological activities compared to its analogs .
Properties
IUPAC Name |
1-methylindol-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-6H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZOSTDWLSSPHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441314 | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135855-62-8 | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-indol-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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